molecular formula C30H23ClN4O3S B2572530 N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 380327-83-3

N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B2572530
CAS No.: 380327-83-3
M. Wt: 555.05
InChI Key: QCRISTCHMCCFGK-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine derivative with a complex substitution pattern. Its core structure includes a dihydropyridine ring substituted at position 4 with a furan-2-yl group and at position 6 with a sulfanyl-linked naphthalene-1-yl carbamoyl methyl group. The carboxamide at position 3 is attached to a 4-chlorophenyl moiety, while position 5 features a cyano group, and position 2 is methyl-substituted.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClN4O3S/c1-18-27(29(37)34-21-13-11-20(31)12-14-21)28(25-10-5-15-38-25)23(16-32)30(33-18)39-17-26(36)35-24-9-4-7-19-6-2-3-8-22(19)24/h2-15,28,33H,17H2,1H3,(H,34,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRISTCHMCCFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CO4)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid and furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with naphthalen-1-yl isocyanate and methyl mercaptan under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally analogous 1,4-dihydropyridine derivatives, focusing on substituent variations and their implications for physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Differences from Target Compound Potential Implications
Target Compound - 4-Chlorophenyl (C3 carboxamide)
- Naphthalene-1-yl carbamoyl methyl (C6 sulfanyl)
- Furan-2-yl (C4)
High lipophilicity due to naphthalene; potential for π-π stacking interactions .
4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide (5530-85-8) - 2-Chlorophenyl (C4)
- 2-Methoxyphenyl (C3 carboxamide)
- 2-Oxo-2-phenylethyl (C6 sulfanyl)
- Chlorine substitution at phenyl ring (2- vs. 4-position)
- Methoxy vs. no methoxy in carboxamide
- Phenylethyl vs. naphthalene-carbamoyl in sulfanyl group
Reduced steric bulk at C6; methoxy group may enhance solubility but reduce membrane permeability .
N-(4-Chlorophenyl)-5-cyano-6-[2-[(2,4-dimethylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide - 2,4-Dimethylphenylamino (C6 sulfanyl)
- Oxidanylidene-ethyl
- Dimethylphenylamino vs. naphthalene-carbamoyl
- Oxidanylidene (enol tautomer) vs. carbamoyl
Increased hydrogen-bonding capacity; potential for altered metabolic stability .

Key Findings:

Positional Isomerism: The 4-chlorophenyl vs. The 4-chloro configuration may enhance dipole interactions in hydrophobic pockets .

Sulfanyl Group Variations: The naphthalene-carbamoyl methyl group in the target compound introduces significant lipophilicity compared to the phenylethyl or dimethylphenylamino groups in analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Carboxamide Substituents : The 2-methoxyphenyl group in CAS 5530-85-8 introduces a polar methoxy moiety, which might improve solubility but compete with target engagement in hydrophobic binding sites .

Analytical and Methodological Considerations

Molecular networking via MS/MS fragmentation (cosine scoring) is critical for comparing such structurally intricate compounds . For example:

  • The target compound’s naphthalene-carbamoyl group would produce distinct fragment ions (e.g., m/z 143 [naphthalene fragment]) versus the phenylethyl group in CAS 5530-85-8 (m/z 105 [benzoyl fragment]), yielding low cosine scores (<0.5) and placing them in separate molecular clusters .
  • The 4-chlorophenyl vs. 2-chlorophenyl isomers might share higher cosine scores (~0.7–0.8) due to conserved dihydropyridine fragmentation patterns, but positional differences would still segregate them into subclusters .

Biological Activity

N-(4-Chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and any relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Dihydropyridine core : Known for its role in various biological activities, particularly as calcium channel blockers.
  • Furan and cyano groups : These contribute to the compound's reactivity and potential interactions with biological targets.
  • Chlorophenyl and naphthalenyl substituents : These aromatic systems may enhance lipophilicity and facilitate binding to biological receptors.

Antitumor Activity

Research has indicated that derivatives of dihydropyridines exhibit significant antitumor properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study found that a related compound demonstrated IC50 values of 2.28 μM against HepG2 cells and 4.31 μM against Huh7 cells, indicating potent antitumor activity .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. For example, structural analogs have been identified as inhibitors of RalA/B kinases, which are implicated in cancer cell proliferation and survival. The binding interactions of these compounds with RalA suggest a mechanism involving hydrogen bonding and π–π stacking interactions that stabilize the complex .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit RalA/B activity, leading to reduced tumor growth.
  • Induction of Apoptosis : Evidence suggests that these compounds may enhance apoptotic pathways in cancer cells, as indicated by increased levels of TUNEL-positive cells in treated groups .
  • Cell Cycle Arrest : Some studies indicate that treatment with these compounds can lead to cell cycle arrest at specific phases, further inhibiting proliferation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitumor Effects : A series of pyran and dihydropyridine derivatives were tested for their ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor weight and volume compared to controls .
  • Enzyme Activity Assays : In vitro assays demonstrated that certain derivatives effectively inhibited RalA/B kinase activities, supporting their potential as therapeutic agents in cancer treatment .

Data Tables

Compound NameIC50 (HepG2)IC50 (Huh7)Mechanism of Action
Compound 12.28 μM4.31 μMRalA/B inhibition
Compound 21.57 μMNot reportedSARS-CoV-2 Mpro inhibition
Compound 310.76 μMNot reportedEnzyme inhibition

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